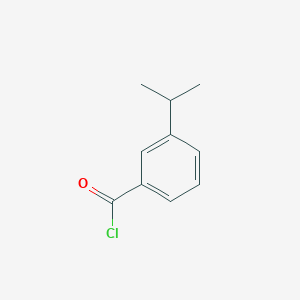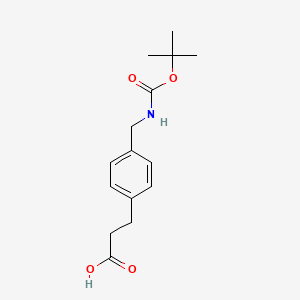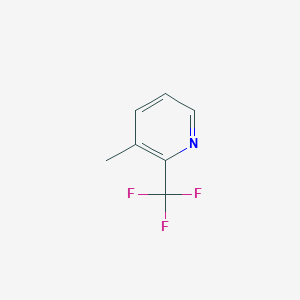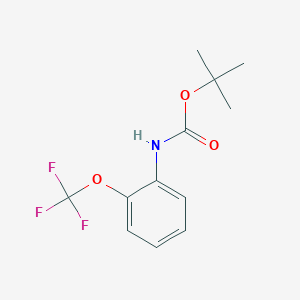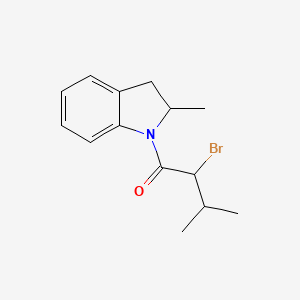![molecular formula C9H8F4O B1291770 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 367-69-1](/img/structure/B1291770.png)
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their applications in various fields, including materials science and pharmaceuticals. In the first paper, a novel fluorinated aromatic diamine monomer is synthesized by coupling a trifluoroacetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . This monomer is then used to create a series of fluorine-containing polyimides with good solubility and excellent thermal and mechanical properties . Another paper discusses the synthesis of a thermally stable phenylsulfur trifluoride, which shows high stability in water and is a potent deoxofluorinating agent, capable of converting various functional groups to fluorinated counterparts .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of fluorinated compounds have been studied using both experimental techniques and computational methods. The third paper presents an analysis of a bromophenyl-fluorophenyl dihydro pyrazole derivative, with the molecular structure optimized using various computational methods and compared with experimental X-ray diffraction (XRD) data . Similarly, the fourth paper investigates a fluorophenyl-phenyl dihydro pyrazole derivative, with the molecular structure and vibrational frequencies analyzed and the stability of the molecule assessed through Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is influenced by the presence of fluorine atoms, which can affect the electron distribution within the molecule. The second paper explores the diverse fluorination capabilities of a phenylsulfur trifluoride compound, which can convert various functional groups to fluorinated forms with high yields and stereoselectivity . The molecular docking studies in the third and fourth papers suggest that the fluorinated compounds might exhibit inhibitory activity against certain enzymes, indicating potential pharmaceutical applications .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the electronegativity and small size of the fluorine atom. The first paper describes the synthesis of fluorinated polyimides with outstanding solubility, thermal stability, and mechanical properties, which are important for material science applications . The sixth paper reports the crystal structure of a fluorinated isopropyl alcohol derivative, highlighting the role of intermolecular hydrogen bonding in stabilizing the structure .
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
A significant application of fluoroalkylated compounds, such as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol, lies in the development of environment-friendly fluoroalkylation reactions. These reactions are essential in pharmaceuticals, agrochemicals, and functional materials due to their impact on the physical, chemical, and biological properties of molecules. The shift towards aqueous fluoroalkylation represents a stride in green chemistry, highlighting the role of water as a solvent or reactant in producing fluorinated or fluoroalkylated groups under benign conditions (Hai‐Xia Song et al., 2018).
Antitubercular and Antimalarial Drug Design
The trifluoromethyl group, a common feature in fluoroalkylated compounds, has been extensively studied for its application in antitubercular and antimalarial drug design. Incorporating this group into drug molecules can significantly enhance their pharmacodynamic and pharmacokinetic properties, making them more potent against diseases like tuberculosis and malaria. Such modifications also contribute to a better understanding of drug-likeness antitubercular activity and offer new avenues for the design of potent antitubercular and antimalarial agents (Sidharth Thomas; Charu Upadhyay et al., 2020).
Environmental Biodegradability
The environmental fate and biodegradability of polyfluoroalkyl chemicals, which include compounds like 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol, have been a subject of study. Research indicates that while these compounds possess unique properties like water- and oil-repellency and chemical stability, their environmental persistence and potential toxic effects necessitate a better understanding of their biodegradability and environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Liquid Crystals and Porphyrinoids
Fluorinated compounds also play a pivotal role in the development of liquid crystals and porphyrinoids for applications ranging from displays to sensors and biomedical imaging. The introduction of fluorinated groups into these materials can significantly alter their physical properties, such as thermal stability and electronic characteristics, making them suitable for advanced technological applications (M. Hird, 2007; A. Aggarwal et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMUNUHSORCOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641017 |
Source


|
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367-69-1 |
Source


|
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



